molecular formula C14H12N4O2S B11837116 3-Methoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide CAS No. 917908-96-4

3-Methoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide

Cat. No.: B11837116
CAS No.: 917908-96-4
M. Wt: 300.34 g/mol
InChI Key: PITQZTLKSLZQLH-UHFFFAOYSA-N
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Description

3-Methoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide is a compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system, and a benzamide moiety, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often include heating the reaction mixture to promote cyclization and form the thieno[2,3-d]pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-Methoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit cytochrome bd oxidase, an enzyme involved in the respiratory chain of Mycobacterium tuberculosis . This inhibition disrupts the energy metabolism of the bacterium, leading to its death. The compound may also interact with other enzymes and proteins, modulating their activity and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methoxy group and the benzamide moiety differentiates it from other thienopyrimidine derivatives, potentially enhancing its interaction with molecular targets and improving its pharmacological properties.

Properties

CAS No.

917908-96-4

Molecular Formula

C14H12N4O2S

Molecular Weight

300.34 g/mol

IUPAC Name

3-methoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide

InChI

InChI=1S/C14H12N4O2S/c1-20-11-6-8(12(15)19)2-3-10(11)18-13-9-4-5-21-14(9)17-7-16-13/h2-7H,1H3,(H2,15,19)(H,16,17,18)

InChI Key

PITQZTLKSLZQLH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)N)NC2=C3C=CSC3=NC=N2

Origin of Product

United States

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